

# UBX1325 (Foselutoclax): A Senolytic Approach for Diabetic Macular Edema

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## **Compound of Interest**

Compound Name: AF-CX 1325

Cat. No.: B1665041

[Get Quote](#)

An In-depth Technical Guide for Researchers and Drug Development Professionals

## Executive Summary

UBX1325 (foselutoclax) is an investigational senolytic small molecule inhibitor of B-cell lymphoma-extra large (Bcl-xL), a member of the Bcl-2 family of apoptosis-regulating proteins. [1][2] By selectively inducing apoptosis in senescent cells, UBX1325 presents a novel therapeutic strategy for age-related eye diseases, particularly Diabetic Macular Edema (DME). [1] Preclinical and clinical studies have demonstrated its potential to not only improve visual acuity but also to modify the disease trajectory in patients with DME who have had suboptimal responses to standard-of-care anti-VEGF therapies.[1][3] This document provides a comprehensive overview of the therapeutic applications, mechanism of action, and clinical evaluation of UBX1325.

## Mechanism of Action: Targeting Cellular Senescence

Cellular senescence is a state of irreversible cell cycle arrest that contributes to the pathology of many age-related diseases. In the context of DME, senescent cells accumulate in the retina, promoting chronic inflammation and vascular dysfunction. UBX1325 is designed to preferentially eliminate these senescent cells by inhibiting Bcl-xL, a pro-survival protein upon which these cells depend.[1] This targeted apoptosis of senescent cells is believed to restore a

more normal cellular microenvironment and alleviate the pathological processes underlying DME.



[Click to download full resolution via product page](#)**Figure 1:** UBX1325 Mechanism of Action

## Clinical Development Program

UBX1325 has been evaluated in several clinical trials for the treatment of DME. The following sections summarize the key findings and methodologies of these studies.

### Phase 2b ASPIRE Study

The ASPIRE study was a prospective, multicenter, randomized, double-masked, active-controlled trial designed to assess the efficacy and safety of repeat intravitreal injections of UBX1325 compared to aflibercept in patients with DME.[3][4]

| Outcome Measure                                   | Timepoint  | UBX1325 (10 µg)      | Aflibercept (2 mg) |
|---------------------------------------------------|------------|----------------------|--------------------|
| Mean Change in BCVA (ETDRS letters) from Baseline | Week 24    | >5 letters           | Non-inferior       |
| Week 36                                           | >5 letters | Non-inferior         |                    |
| Subjects with CST <400 microns at Baseline        | Week 36    | Superior Performance | -                  |

Table 1: Summary of Efficacy Outcomes from the ASPIRE Phase 2b Study[2]



[Click to download full resolution via product page](#)

**Figure 2: ASPIRE Phase 2b Study Workflow**

**Inclusion Criteria:**

- Age  $\geq 18$  years.[5]
- Diagnosis of nonproliferative diabetic retinopathy and DME.[5]
- Center-involved DME with Central Subfield Thickness (CST)  $\geq 325\text{-}900 \mu\text{m}$ .[5]
- Best Corrected Visual Acuity (BCVA) between 70 and 30 ETDRS letters (equivalent to 20/40 to 20/250 on the Snellen chart).[5]
- Active DME despite prior anti-VEGF treatment.[4]

**Exclusion Criteria:**

- Concurrent eye disease or structural damage, other than DME, that could compromise BCVA or prevent its improvement.[5]

**Treatment Arms:**

- UBX1325 Arm: Patients received intravitreal injections of 10  $\mu\text{g}$  UBX1325 on Day 1, Week 8, and Week 16. An initial 2 mg dose of aflibercept was also administered on Day 1.[5]
- Aflibercept Arm: Patients received intravitreal injections of 2 mg aflibercept on Day 1, Week 8, and Week 16, with a sham procedure on Day 1.[5]

**Primary Efficacy Outcomes:**

- Change in BCVA from baseline.[2]
- Change in CST from baseline.[2]

## Phase 2 BEHOLD Study

The BEHOLD study was a Phase 2 trial that provided initial proof-of-concept for UBX1325 in patients with DME.[1]

| Outcome Measure                                   | Timepoint | UBX1325<br>(single injection) | Sham | p-value |
|---------------------------------------------------|-----------|-------------------------------|------|---------|
| Mean Change in BCVA (ETDRS letters) from Baseline | 18 Weeks  | +6.1                          | +1.1 | 0.0368  |

Table 2: Key Efficacy Outcome from the BEHOLD Phase 2 Study[1]

## Safety and Tolerability

Across multiple clinical studies, UBX1325 has demonstrated a favorable safety and tolerability profile.[1][2] No cases of intraocular inflammation, retinal vein occlusion, endophthalmitis, or vasculitis have been reported.[1]

## Future Directions

The promising results from the ASPIRE and BEHOLD studies suggest that UBX1325 has the potential to be a valuable addition to the treatment landscape for DME, particularly for patients who do not respond optimally to current therapies.[3] Further pivotal trials will be necessary to confirm these findings and support regulatory approval. UNITY Biotechnology is currently exploring strategic partnerships to advance the development of UBX1325.[2]

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. ophthalmologytimes.com [ophthalmologytimes.com]
- 2. hcplive.com [hcplive.com]
- 3. modernretina.com [modernretina.com]

- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. Assess the Efficacy and Safety of Repeat Intravitreal Injections of Foselutoclax (UBX1325) in Patients With DME (ASPIRE) [ctv.veeva.com]
- To cite this document: BenchChem. [UBX1325 (Foselutoclax): A Senolytic Approach for Diabetic Macular Edema]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1665041#potential-therapeutic-applications-of-af-cx-1325]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)